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Compound of Interest

Compound Name:
2-Formyl-5-methylphenylboronic

acid

Cat. No.: B1308008 Get Quote

CAS Number: 40138-17-8

This technical guide provides a comprehensive overview of 2-Formyl-5-methylphenylboronic
acid, a versatile bifunctional reagent in organic synthesis. It is intended for researchers,

scientists, and professionals in drug development and materials science who are interested in

leveraging the unique reactivity of this compound. This document details its physicochemical

properties, synthesis, and key applications, with a focus on experimental protocols and

mechanistic insights.

Physicochemical Properties
2-Formyl-5-methylphenylboronic acid is a white to off-white crystalline solid. Its structure

incorporates both a reactive aldehyde group and a boronic acid moiety, making it a valuable

building block for the synthesis of complex molecular architectures. A summary of its key

physicochemical properties is presented below.
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Property Value Reference

CAS Number 40138-17-8 [1][2]

Molecular Formula C₈H₉BO₃ [1][2]

Molecular Weight 164.0 g/mol [1][2]

Melting Point 140-150 °C [3]

Solubility
Soluble in methanol and

chloroform; Insoluble in water.
[3]

pKa
Estimated to be around 5.5-

6.5*
[1]

*Note: The pKa value is an estimation based on the pKa of the structurally similar 5-

trifluoromethyl-2-formylphenylboronic acid, which is 5.67[1]. The electron-donating nature of the

methyl group in the target compound may slightly increase the pKa compared to the

trifluoromethyl-substituted analog.

Synthesis of 2-Formyl-5-methylphenylboronic Acid
The synthesis of 2-Formyl-5-methylphenylboronic acid is typically achieved through a two-

step process starting from the commercially available 2-bromo-4-methylbenzaldehyde. The

general synthetic approach involves a lithium-halogen exchange followed by borylation with a

trialkyl borate and subsequent acidic workup.

Experimental Protocol: Synthesis from 2-Bromo-4-
methylbenzaldehyde
This protocol is a representative procedure based on established methods for the synthesis of

arylboronic acids.

Materials:

2-Bromo-4-methylbenzaldehyde

Anhydrous tetrahydrofuran (THF)
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n-Butyllithium (n-BuLi) in hexanes (typically 2.5 M)

Triisopropyl borate

Hydrochloric acid (HCl), aqueous solution (e.g., 2 M)

Diethyl ether

Brine (saturated aqueous sodium chloride solution)

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic

stir bar, a thermometer, a dropping funnel, and a nitrogen or argon inlet is charged with 2-

bromo-4-methylbenzaldehyde (1.0 equivalent) and anhydrous THF. The solution is cooled to

-78 °C in a dry ice/acetone bath.

Lithium-Halogen Exchange: n-Butyllithium (1.1 equivalents) is added dropwise to the stirred

solution via the dropping funnel, maintaining the internal temperature below -70 °C. The

reaction mixture is stirred at this temperature for 1-2 hours.

Borylation: Triisopropyl borate (1.2 equivalents) is added dropwise to the reaction mixture,

again ensuring the temperature remains below -70 °C. The mixture is then allowed to warm

slowly to room temperature and stirred overnight.

Aqueous Workup: The reaction is quenched by the slow addition of 2 M aqueous HCl at 0

°C. The mixture is stirred for 1-2 hours at room temperature to ensure complete hydrolysis of

the borate ester.

Extraction: The aqueous layer is separated and extracted three times with diethyl ether. The

combined organic layers are washed with brine.

Drying and Concentration: The organic phase is dried over anhydrous MgSO₄ or Na₂SO₄,

filtered, and the solvent is removed under reduced pressure to yield the crude product.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 9 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1308008?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Purification: The crude 2-Formyl-5-methylphenylboronic acid can be purified by

recrystallization from an appropriate solvent system, such as a mixture of ether and

hexanes, or by column chromatography on silica gel.

Applications in Organic Synthesis
The primary application of 2-Formyl-5-methylphenylboronic acid is in palladium-catalyzed

cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This reaction is a powerful

tool for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl and

heteroaryl compounds, which are common motifs in pharmaceuticals and advanced

materials[4][5][6]. The presence of the formyl group allows for subsequent transformations,

such as reductive amination, Wittig reactions, or oxidation to a carboxylic acid.

Experimental Protocol: Suzuki-Miyaura Cross-Coupling
This protocol provides a general procedure for the Suzuki-Miyaura coupling of 2-Formyl-5-
methylphenylboronic acid with an aryl bromide.

Materials:

2-Formyl-5-methylphenylboronic acid (1.2 equivalents)

Aryl bromide (1.0 equivalent)

Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, or a pre-catalyst system) (1-5 mol%)

Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄) (2-3 equivalents)

Solvent (e.g., 1,4-dioxane, toluene, or DMF, often with a small amount of water)

Procedure:

Reaction Setup: A Schlenk flask or a round-bottom flask is charged with the aryl bromide, 2-
Formyl-5-methylphenylboronic acid, the palladium catalyst, and the base.

Degassing: The flask is evacuated and backfilled with an inert gas (argon or nitrogen) three

times to remove oxygen.
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Solvent Addition: The degassed solvent(s) are added via syringe.

Reaction: The reaction mixture is heated to the desired temperature (typically 80-110 °C)

and stirred until the starting material is consumed, as monitored by thin-layer

chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

Workup: The reaction mixture is cooled to room temperature and diluted with an organic

solvent such as ethyl acetate. The mixture is then washed with water and brine.

Purification: The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated

under reduced pressure. The crude product is then purified by flash column chromatography

on silica gel.

Biological Activity and Signaling Pathway Inhibition
While 2-Formyl-5-methylphenylboronic acid itself has not been extensively studied for its

biological activity, the closely related compound, 2-formylphenylboronic acid, has been

identified as a potent inhibitor of Mandelate Racemase (MR)[1][7][8][9]. MR is a bacterial

enzyme that catalyzes the interconversion of the enantiomers of mandelate. The inhibition of

this enzyme is of interest in the development of novel antimicrobial agents.

The inhibition of Mandelate Racemase by 2-formylphenylboronic acid proceeds via a slow-

onset mechanism. The inhibitor initially forms a reversible complex with the enzyme's active

site. Subsequently, a covalent interaction occurs between the boronic acid moiety and the side

chain of a key lysine residue (Lys 166) in the active site. This interaction leads to the formation

of a stable benzoxaborole adduct, which effectively inactivates the enzyme.

Caption: Inhibition of Mandelate Racemase by 2-Formylphenylboronic Acid.

Experimental Workflow: Synthesis and Application
The following diagram illustrates a typical experimental workflow for the synthesis of 2-Formyl-
5-methylphenylboronic acid and its subsequent use in a Suzuki-Miyaura cross-coupling

reaction.
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Synthesis of 2-Formyl-5-methylphenylboronic Acid

Application in Suzuki-Miyaura Coupling
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Caption: General experimental workflow for the synthesis and application of the title compound.
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Spectral Data
Detailed spectral data for 2-Formyl-5-methylphenylboronic acid is not readily available in

peer-reviewed literature. However, the spectral characteristics can be inferred from the closely

related and well-characterized 2-formylphenylboronic acid.

¹H NMR (Proton Nuclear Magnetic Resonance):

Aldehyde proton (-CHO): A singlet is expected between δ 9.8 and 10.5 ppm.

Aromatic protons: The three protons on the phenyl ring will appear as multiplets in the

aromatic region (δ 7.0-8.0 ppm). The specific splitting pattern will depend on the coupling

constants between them.

Methyl protons (-CH₃): A singlet is expected around δ 2.3-2.5 ppm.

Boronic acid protons (-B(OH)₂): A broad singlet is expected, the chemical shift of which can

vary depending on the solvent and concentration.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):

Aldehyde carbon (C=O): A signal is expected in the range of δ 190-200 ppm.

Aromatic carbons: Signals for the six aromatic carbons will appear between δ 120 and 150

ppm. The carbon attached to the boron atom will likely be a broad signal due to quadrupolar

relaxation of the boron nucleus.

Methyl carbon (-CH₃): A signal is expected around δ 20-25 ppm.

IR (Infrared) Spectroscopy:

O-H stretch (boronic acid): A broad absorption band is expected in the region of 3200-3600

cm⁻¹.

C=O stretch (aldehyde): A strong, sharp absorption band is expected around 1680-1700

cm⁻¹.
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C-H stretch (aromatic and aldehyde): Absorptions will be present in the 2800-3100 cm⁻¹

region.

B-O stretch: A strong absorption is expected around 1350 cm⁻¹.

Safety Information
2-Formyl-5-methylphenylboronic acid should be handled in a well-ventilated fume hood.

Standard personal protective equipment, including safety glasses, gloves, and a lab coat,

should be worn. Avoid inhalation of dust and contact with skin and eyes. For detailed safety

information, consult the Safety Data Sheet (SDS) from the supplier.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b1308008#2-formyl-5-methylphenylboronic-acid-cas-
number]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of
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scientists and researchers to drive progress in science
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